molecular formula C5H12N2O3 B1593489 N(5)-Hydroxy-L-ornithine CAS No. 35187-58-7

N(5)-Hydroxy-L-ornithine

Cat. No. B1593489
CAS RN: 35187-58-7
M. Wt: 148.16 g/mol
InChI Key: OZMJDTPATROLQC-BYPYZUCNSA-N
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Description

This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure. It might also include information about the compound’s discovery or synthesis.



Synthesis Analysis

This involves understanding how the compound is synthesized. It could involve a series of chemical reactions with specific reagents and conditions.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could involve looking at how the compound reacts with other substances, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Siderophore Activity

N(5)-Hydroxy-L-ornithine, as a key constituent in microbial siderophores, has been explored for its synthesis and siderophore activity. A study by Dolence et al. (1991) demonstrated that substantial modifications to the framework of peptide-based siderophores, which include N(5)-Hydroxy-L-ornithine, can be tolerated by microbial iron-transport systems, potentially broadening its applicability in microbial growth and siderophore biosynthesis (Dolence et al., 1991).

Microbial Growth Promoting Activity

The growth-promoting activity of N(5)-Hydroxy-L-ornithine derivatives was observed to significantly depend on the hydrophobic nature of the derivative. This finding was reported by Lin et al. (2001), who noted that certain derivatives, particularly an N-terminal palmitoyl derivative, mimicked natural mycobactin J in microbial growth promotion studies (Lin, Miller, & Möllmann, 2001).

Role in Biosynthetic Pathways

N(5)-Hydroxy-L-ornithine is involved in the biosynthetic pathways of several compounds. Visca et al. (1994) discussed its role in the biosynthesis of the fluorescent siderophore pyoverdin in Pseudomonas aeruginosa, highlighting its importance in early biosynthetic steps (Visca, Ciervo, & Orsi, 1994).

Industrial Production of L-ornithine

In the field of industrial microbiology, N(5)-Hyydroxy-L-ornithine is closely related to the production of L-ornithine. Studies by Shu et al. (2018) and Zhang et al. (2018) demonstrated metabolic pathway engineering in Corynebacterium crenatum and Corynebacterium glutamicum, respectively, for enhanced L-ornithine production. These studies highlight the potential of N(5)-Hydroxy-L-ornithine in industrial applications (Shu et al., 2018); (Zhang, Ren, Yu, Zhou, & Ye, 2018).

Inhibition Properties in Biochemical Pathways

Boucher et al. (1994) reported the inhibitory propertiesof N(5)-Hydroxy-L-arginine (a derivative of N(5)-Hydroxy-L-ornithine) in liver and macrophage arginase. This finding suggests potential applications of N(5)-Hydroxy-L-ornithine in regulating biochemical pathways related to nitric oxide synthesis and other metabolic processes (Boucher, Custot, Vadon, Delaforge, Lepoivre, Tenu, Yapo, & Mansuy, 1994).

Analytical Chemistry and Medical Research

In medical research and analytical chemistry, methods for detecting and quantifying ornithine, which is closely related to N(5)-Hydroxy-L-ornithine, are significant. Martens-Lobenhoffer et al. (2007) developed a method for the detection of ornithine in human plasma, showcasing the clinical relevance of this amino acid in understanding various metabolic and physiological processes (Martens-Lobenhoffer, Postel, Tröger, & Bode-Böger, 2007).

Stress Response Modulation

In neurobiology, the role of N(5)-Hydroxy-L-ornithine derivatives in modulating stress responses has been explored. Kurata et al. (2012) found that orally administered L-ornithine, a derivative, reduced stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice. This points towards potential therapeutic applications in managing stress and anxiety disorders (Kurata, Nagasawa, Tomonaga, Aoki, Akiduki, Morishita, Denbow, & Furuse, 2012).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It could also involve studying the compound’s toxicity and environmental impact.


Future Directions

This involves looking at the current state of research on the compound and identifying areas that need further investigation. This could involve proposing new experiments or studies to gain a deeper understanding of the compound.


properties

IUPAC Name

(2S)-2-amino-5-(hydroxyamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMJDTPATROLQC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956634
Record name N~5~-Hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(5)-Hydroxy-L-ornithine

CAS RN

35187-58-7
Record name N5-Hydroxy-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35187-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-N-Hydroxyornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035187587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
JR Heemstra Jr, CT Walsh… - Journal of the American …, 2009 - ACS Publications
… as in the case of DesD, the fusarinine mechanism for trimerization is thought to occur through the successive condensation of N 5 -cis-anhydromevalonyl-N 5 -hydroxy-l-ornithine …
Number of citations: 76 pubs.acs.org
E Brandenburger, M Gressler… - Applied and …, 2017 - Am Soc Microbiol
… They share N 5 -acyl-N 5 -hydroxy-l-ornithine (l-AHO) as a building block and chelate ferric … include three N 5 -acylated N 5 -hydroxy-l-ornithine units in their typically hexameric structure …
Number of citations: 32 journals.asm.org
MJ Milewska, A Chimiak - Synthesis, 1990 - thieme-connect.com
N 5-Acetyl-N 5-hydroxy-L-ornithine is obtained from L-ornithine in 20% overall yield via oxidation of the ω-amino group in N 2-benzyloxycarbonyl-L-ornithine tert-butyl ester with …
Number of citations: 26 www.thieme-connect.com
K Welzel, K Eisfeld, L Antelo, T Anke… - FEMS microbiology …, 2005 - academic.oup.com
… The second is the acylation of N 5 -Hydroxy-l-ornithine to form N 5 -acyl-N 5 -hydroxy-l-ornithine, catalysed by an acyl-CoA:N 5 -hydroxy-l-ornithine N-acyl transferase. The third step …
Number of citations: 62 academic.oup.com
C Kong, Z Wang, G Liu, Z Chi… - Microbial …, 2021 - Wiley Online Library
… We previously found that N 5 -hydroxy-L-ornithine is a precursor for the produced hydroxamate siderophores in the yeast-like fungus Aureobasidium melanogenum. This precursor is …
H Haas - Natural product reports, 2014 - pubs.rsc.org
… FsC consists of three N 5 -anhydromevalonyl-N 5 -hydroxy-L-ornithine residues cyclically … FC is a cyclic hexapeptide with the structure Gly-Ser-Gly-(N 5 -acetyl-N 5 -hydroxy-L-ornithine) …
Number of citations: 278 pubs.rsc.org
JL Slater, L Gregson, DW Denning… - Medical mycology, 2011 - academic.oup.com
… SidC is the third gene in the biosynthetic pathway and converts N 5-acetyl-N 5-hydroxy-L-ornithine into ferricrocin (FC). There is redundancy in this pathway as Aspergillus can utilize …
Number of citations: 139 academic.oup.com
M Wang, Y Zhang, L Lv, D Kong, G Niu - Antibiotics, 2022 - mdpi.com
… The pathway is initiated by the N 5 hydroxylation of L-ornithine to N 5 -hydroxy-L-ornithine, … Subsequently, N 5 -hydroxy-L-ornithine is converted to N 5 -acetyl-N 5 -hydroxy-L-ornithine …
Number of citations: 7 www.mdpi.com
M Mindt, T Walter, P Kugler… - Biotechnology …, 2020 - Wiley Online Library
… Access to N 5 -hydroxy-l-ornithine by fermentation may become possible if a gene coding … good candidate for fermentative production of N 5 -hydroxy-l-ornithine due to its relatively low …
Number of citations: 26 onlinelibrary.wiley.com
C Kragl, M Schrettl, B Abt, B Sarg, HH Lindner… - Eukaryotic …, 2007 - Am Soc Microbiol
… DF-FC is a cyclic hexapeptide with the structure Gly-Ser-Gly-(N 5 -acetyl-N 5 -hydroxy-l-ornithine) 3 (7). Subsequent to the binding of iron and its uptake by specific ferric siderophore …
Number of citations: 82 journals.asm.org

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